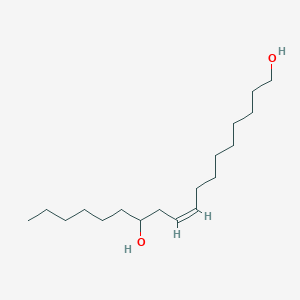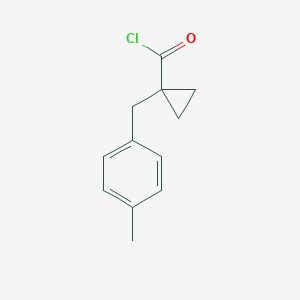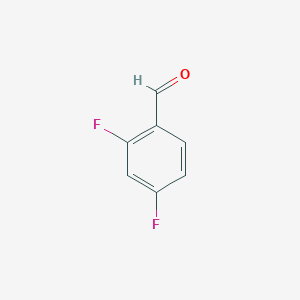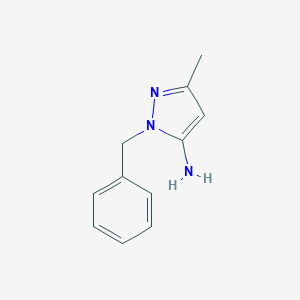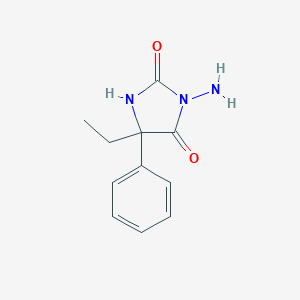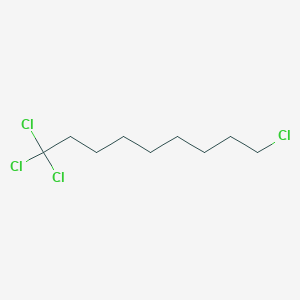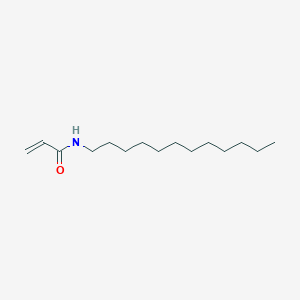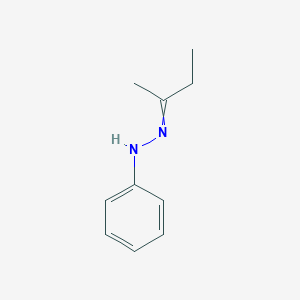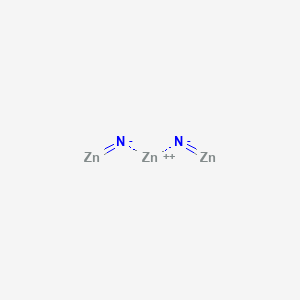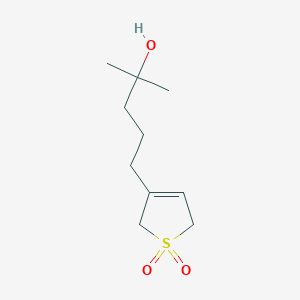
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as sulindac sulfide, which is a nonsteroidal anti-inflammatory drug (NSAID). However,
Mecanismo De Acción
The mechanism of action of 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX activity, 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide can reduce inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide in lab experiments is its ability to inhibit COX activity, which can be useful in studying inflammation, pain, and fever. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy research. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, studies are needed to determine the toxicity of this compound and its derivatives to ensure their safety in various applications.
In conclusion, 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide is a chemical compound that has potential applications in various fields such as cancer research, material science, and organic chemistry. Its ability to inhibit COX activity and induce apoptosis in cancer cells makes it a potential candidate for drug development. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of sulindac with thionyl chloride to form sulindac chloride, which is then treated with sodium hydride and 1,4-dioxane to form 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide.
Aplicaciones Científicas De Investigación
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide has been extensively studied for its potential applications in various fields such as cancer research, material science, and organic chemistry.
Propiedades
Número CAS |
1135-22-4 |
|---|---|
Nombre del producto |
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide |
Fórmula molecular |
C10H18O3S |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C10H18O3S/c1-10(2,11)6-3-4-9-5-7-14(12,13)8-9/h5,11H,3-4,6-8H2,1-2H3 |
Clave InChI |
OLQQKUGPGIOLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
SMILES canónico |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
Otros números CAS |
1135-22-4 |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



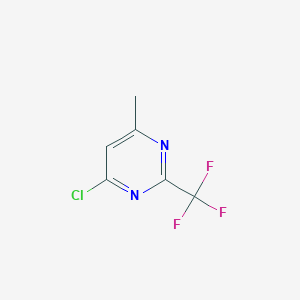
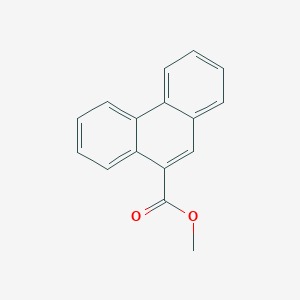
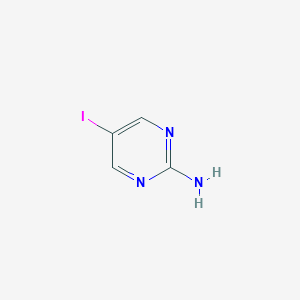
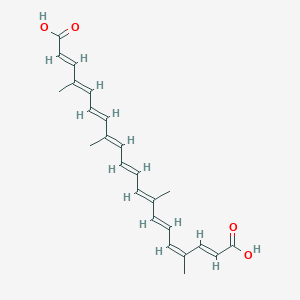
![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)
